Cas no 1173255-49-6 (2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one)

2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one
- 2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-phenylethanone
- F5686-0913
- 1173255-49-6
- AKOS024517141
- 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone
- 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one
- SR-01000924418
- SR-01000924418-1
- VU0519108-1
-
- インチ: 1S/C22H21FN4OS/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-14-22(25-16-24-21)29-15-20(28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
- InChIKey: SSMPUJROVTUFND-UHFFFAOYSA-N
- ほほえんだ: S(CC(C1C=CC=CC=1)=O)C1=CC(=NC=N1)N1CCN(C2C=CC=CC=2F)CC1
計算された属性
- せいみつぶんしりょう: 408.142
- どういたいしつりょう: 408.142
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5686-0913-5mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-2mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-3mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-4mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-10mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-40mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-2μmol |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-20μmol |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-25mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5686-0913-50mg |
2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one |
1173255-49-6 | 50mg |
$160.0 | 2023-09-09 |
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-oneに関する追加情報
Research Briefing on 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one (CAS: 1173255-49-6)
Recent studies on the compound 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one (CAS: 1173255-49-6) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperazine-pyrimidine scaffold, has garnered attention due to its versatile pharmacological properties, particularly in targeting central nervous system (CNS) disorders and cancer pathways.
One of the key findings from recent research is the compound's ability to modulate dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression. The fluorophenyl group attached to the piperazine ring enhances its binding affinity to these receptors, while the pyrimidine-sulfanyl moiety contributes to its metabolic stability. This dual functionality makes it a valuable tool for further drug development.
In addition to its CNS applications, preliminary studies have also explored its role as a kinase inhibitor, particularly in targeting aberrant signaling pathways in cancer cells. The compound's structure allows for selective inhibition of specific kinases, reducing off-target effects and improving therapeutic efficacy. Recent in vitro and in vivo studies have demonstrated its potential in suppressing tumor growth, particularly in breast and lung cancer models.
The synthesis and optimization of 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one have been a focal point in recent publications. Researchers have employed advanced techniques such as microwave-assisted synthesis and computational modeling to improve yield and purity. These efforts have resulted in a more scalable and cost-effective production process, paving the way for future clinical trials.
Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing research aims to address these gaps through comprehensive preclinical studies. The integration of omics technologies and high-throughput screening is expected to provide deeper insights into its mechanism of action and potential side effects.
In conclusion, 2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one represents a multifaceted compound with significant therapeutic potential. Its dual applicability in CNS disorders and oncology underscores its importance in modern drug discovery. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
1173255-49-6 (2-({6-4-(2-fluorophenyl)piperazin-1-ylpyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one) 関連製品
- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 890093-74-0({4-4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-ylphenyl}amine)
- 17931-27-0(2-(Methylthio)naphtho[2,1-d]thiazole)
- 868218-61-5(1-(4-methylbenzenesulfonyl)-2-{(naphthalen-1-yl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)


